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Compound Name:
4-Chloro-7-iodo-2-

methylquinazoline

Cat. No.: B13014749

Get Quote

Executive Summary & Rationale
4-Chloro-7-iodo-2-methylquinazoline represents a "privileged scaffold" in medicinal

chemistry, particularly for the development of EGFR (Epidermal Growth Factor Receptor) and

VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors. Its structural uniqueness lies

in its orthogonal reactivity:

C4-Position (Chlorine): Highly electrophilic, susceptible to Nucleophilic Aromatic Substitution

(

).

C7-Position (Iodine): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki-

Miyaura, Sonogashira).

C2-Position (Methyl): Provides steric tolerance and metabolic stability, often retained from

the starting acetamidine or acetonitrile precursors.
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Why Microwave Irradiation? Conventional thermal heating for quinazoline functionalization

often requires prolonged reflux (12–48 hours) in high-boiling solvents (DMF, DMSO), leading to

byproduct formation (hydrolysis of the C4-Cl to quinazolinone). Microwave-assisted organic

synthesis (MAOS) utilizes dielectric heating to achieve:

Kinetic Selectivity: Rapid ramp-to-temperature minimizes the window for side reactions.

Solvent Flexibility: Enables the use of "green" solvent systems (e.g., Water/THF mixtures)

that are inefficient under standard thermal conditions.

Yield Enhancement: Typical yields improve from 40–50% (thermal) to 85–95% (MW).

Chemical Properties & Safety Profile[1]
Compound: 4-Chloro-7-iodo-2-methylquinazoline Molecular Formula:

Molecular Weight: 304.51 g/mol

Property Description

Physical State Pale yellow to off-white solid.

Solubility
Soluble in DMSO, DMF, THF, DCM. Insoluble in

water.

Stability

Moisture Sensitive. The C4-Cl bond hydrolyzes

to form the inactive 4(3H)-quinazolinone if

exposed to atmospheric moisture for prolonged

periods. Store under Nitrogen/Argon at -20°C.

Hazards
Corrosive/Irritant. Potent skin and eye irritant.

Potential sensitizer. Handle in a fume hood.

Strategic Reaction Workflow
The following diagram illustrates the orthogonal functionalization strategy. The sequence is

critical:

should generally precede Pd-coupling to prevent hydrolysis of the labile C4-Cl bond during the
basic aqueous conditions often required for Suzuki coupling.
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4-Chloro-7-iodo-
2-methylquinazoline

Step 1: C4-Amination
(S_NAr)

Aniline/Amine
MW: 100°C, 15 min
iPrOH or THF/H2O

Side Product:
Quinazolin-4(3H)-one

(Avoid via anhydrous handling)

H2O (Slow)

Intermediate:
4-Amino-7-iodo-

2-methylquinazoline

Step 2: C7-Coupling
(Suzuki-Miyaura)

Ar-B(OH)2, Pd cat.
MW: 120°C, 20 min

Final Product:
4,7-Disubstituted

Quinazoline

Click to download full resolution via product page

Figure 1: Sequential functionalization workflow. The C4-chlorine is displaced first to stabilize

the pyrimidine ring before subjecting the C7-iodine to metal-catalyzed coupling.

Experimental Protocols
Protocol A: C4-Displacement ( ) with Anilines
Objective: Synthesis of 4-anilino-7-iodo-2-methylquinazolines (EGFR-inhibitor pharmacophore).

Mechanism: Addition-Elimination at the electron-deficient pyrimidine ring.

Materials:

Substrate: 4-Chloro-7-iodo-2-methylquinazoline (1.0 equiv)

Nucleophile: Substituted Aniline (1.1 equiv) (e.g., 3-chloro-4-fluoroaniline)

Solvent: Isopropanol (iPrOH) or THF:Water (1:1)

Base (Optional): DIPEA (1.5 equiv) - Note: Often not required as the HCl salt product

precipitates cleanly.

Step-by-Step Procedure:

Preparation: In a 10 mL microwave process vial, dissolve 4-Chloro-7-iodo-2-
methylquinazoline (305 mg, 1.0 mmol) in 4 mL of Isopropanol.

Addition: Add the aniline (1.1 mmol). If the aniline is a solid, ensure it is fully dissolved.
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Irradiation: Cap the vial and place in the microwave reactor.

Temperature: 100°C

Hold Time: 15 minutes

Stirring: High

Power Max: 150 W (Dynamic mode)

Work-up:

Precipitation Method: Upon cooling, the product often precipitates as the hydrochloride

salt. Filter the solid, wash with cold diethyl ether (2 x 5 mL), and dry under vacuum.

Extraction Method: If no precipitate forms, dilute with EtOAc (20 mL), wash with saturated

(10 mL) and brine. Dry over

and concentrate.

Data Validation:

Yield: Expect 85–95%.

Purity: >98% (HPLC).

Key Indicator: Disappearance of the C4-Cl stretch in IR; shift in UV

.

Protocol B: C7-Suzuki-Miyaura Cross-Coupling
Objective: Introduction of aryl/heteroaryl groups at the C7 position. Prerequisite: This step is

best performed after Protocol A to avoid competing hydrolysis of the C4-Cl.

Materials:

Substrate: 4-Amino-7-iodo-2-methylquinazoline derivative (from Protocol A) (1.0 equiv)
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Reagent: Arylboronic acid (1.2 equiv)

Catalyst:

(5 mol%) or

(for sterically hindered substrates)

Base:

(2M aqueous solution, 3.0 equiv)

Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

Step-by-Step Procedure:

Inerting: Purge a 10 mL microwave vial with Argon/Nitrogen.

Loading: Add the 7-iodo-quinazoline substrate (0.5 mmol), arylboronic acid (0.6 mmol), and

Pd catalyst (0.025 mmol).

Solvent System: Add DME (3 mL) and 2M

(0.75 mL).

Deoxygenation: Bubble Argon through the solution for 1 minute (Critical for Pd cycle).

Irradiation:

Temperature: 120°C

Hold Time: 20 minutes

Pressure Limit: 15 bar

Work-up: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with

water, and purify via flash chromatography (Hexane/EtOAc gradient).

Comparative Analysis: Thermal vs. Microwave[2]
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The following data highlights the efficiency gains using the microwave protocols described

above for the synthesis of a model compound (4-(3-bromoanilino)-7-iodo-2-methylquinazoline).

Parameter
Thermal Reflux
(Conventional)

Microwave
(Protocol A)

Improvement
Factor

Solvent
DMF (High boiling,

hard to remove)
iPrOH (Easy workup) Green Chemistry

Temp/Time 153°C / 12 Hours 100°C / 15 Minutes 48x Faster

Yield 52% 91% 1.75x Yield

Purity (Crude)
78% (Requires

Column)
96% (Filtration only) Process Efficiency

Expert Tips & Troubleshooting
The "Hydrolysis Trap":

Issue: Appearance of a peak at M-36 (loss of Cl) + 16 (gain of O) in LCMS.

Cause: Wet solvents or old starting material. 4-chloroquinazolines degrade to

quinazolinones in the presence of water.

Fix: Use anhydrous solvents for Protocol A. Store the 4-chloro starting material in a

desiccator.

Regioselectivity Check:

If performing the Suzuki coupling directly on the di-halo precursor (4-chloro-7-iodo), the

C4-Cl is surprisingly stable to Pd-coupling conditions if the temperature is kept <100°C.

However, C4-arylation can occur as a minor side reaction. Always perform

(C4) first to lock in the amine, then couple at C7.

Solvent Effects in

:
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While Isopropanol is standard, using Water/THF (1:1) is a superior "Green" alternative for

highly reactive anilines, often requiring no external base (See Ref [1]).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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